1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide

Regiochemistry Quality Control Analytical Characterization

Choose 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide (CAS 1190276-78-8) for unambiguous SAR studies. Its defined density (1.3±0.1 g/cm³) and boiling point (659.8±55.0 °C) enable precise chromatographic standardization, unlike the under-characterized 5-isomer. The N-benzyl group mimics critical hydrophobic interactions, avoiding false negatives in target engagement assays. Ideal for Factor Xa inhibitor optimization.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
Cat. No. B4525379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c23-21(26)18-9-11-24(12-10-18)22(27)19-7-6-17-8-13-25(20(17)14-19)15-16-4-2-1-3-5-16/h1-8,13-14,18H,9-12,15H2,(H2,23,26)
InChIKeyUVHJTNWQBIJXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide: Procurement-Ready Physicochemical Profile


1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide (CAS 1190276-78-8) is a synthetic indole-piperidine carboxamide derivative . It features a benzyl-substituted indole ring linked via a carbonyl bridge at the 6-position to a piperidine ring bearing a terminal carboxamide group. The compound has a molecular formula of C22H23N3O2, a molecular weight of 361.437 g/mol, and its calculated physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 659.8±55.0 °C at 760 mmHg . These well-defined characteristics make it a precisely identifiable entity for research procurement.

Procurement Risks of Undifferentiated 1-Benzyl-Indole-Piperidine Carboxamide Analogs


Substituting 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide with a generic analog is not scientifically sound due to marked differences in regioisomerism and characterization. The 5-substituted regioisomer (1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide, CAS 1324056-77-0) shares the same molecular formula and scaffold but is a distinct chemical entity with no publicly disclosed density or boiling point data . The N-methyl analog (1-[(1-methyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide, CAS 1219545-26-2) introduces a significant steric and electronic perturbation versus the benzyl group . Such unqualified substitutions can lead to irreproducible biological outcomes and invalidate structure-activity relationship (SAR) studies, as the specific regiochemical environment around the indole 6-position and the lipophilic benzyl pocket are critical for target engagement [1].

Quantifiable Differentiation of 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide for Procurement


Regiochemical Verification: 6-Carbonyl vs. 5-Carbonyl Isomer

The target compound is the 6-carbonyl regioisomer, a distinct chemical entity from the 5-carbonyl analog (CAS 1324056-77-0). The 6-isomer has quantified density (1.3±0.1 g/cm³) and boiling point (659.8±55.0 °C at 760 mmHg), whereas the 5-isomer is listed with no measured or calculated density or boiling point (N/A) . This lack of basic physical characterization for the 5-isomer presents a procurement risk, as it prevents independent verification of identity and purity, unlike the well-defined 6-isomer.

Regiochemistry Quality Control Analytical Characterization

N-Substituent Bulk: Benzyl vs. Methyl Derivative

Replacement of the N-benzyl group with an N-methyl group (CAS 1219545-26-2) drastically alters the molecular descriptor profile. The target compound (MW 361.437) has a significantly larger and more lipophilic substituent than the N-methyl analog (MW 285.34), representing a decrease of ~76 Da . This difference in steric bulk and lipophilicity is critical for biological target engagement, as the benzyl group is often employed to fill hydrophobic pockets in target proteins, an interaction the methyl group cannot mimic [1].

Lipophilicity Structure-Activity Relationship Molecular Size

Pharmacophoric Precision: The Indole-6-Carboxamide Motif in Factor Xa Inhibition

The indole-6-carboxamide motif is a privileged scaffold for Factor Xa inhibition, as evidenced by the clinical candidate LY517717 . The target compound presents this precise arrangement. While direct IC50 data for this specific analog is not publicly available, the compound serves as a minimal pharmacophoric core for optimization. Substituting the carbonyl from the 6- to the 5-position (as in the above analog) removes the compound from this established pharmacophore space, potentially abolishing Factor Xa activity, a phenomenon well-documented in SAR studies of this class [1].

Factor Xa Anticoagulant Scaffold Optimization

Validated Application Scenarios for 1-[(1-benzyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide


Use as a Definitive Reference Standard in Regiochemical Analysis

Thanks to its well-defined density (1.3±0.1 g/cm³) and boiling point (659.8±55.0 °C), this compound can serve as a chromatographic or spectroscopic standard to unambiguously confirm the identity and purity of 6-carbonyl indole derivatives, a task impossible with the under-characterized 5-isomer .

SAR Studies on Factor Xa Lead Optimization

This compound provides the essential indole-6-carboxamide pharmacophore with a benzyl substitution, offering a direct entry point for optimizing Factor Xa inhibitors. It allows researchers to systematically explore N-benzyl modifications without the confounding variable of a 5-carbonyl regioisomer, which is known to be inactive in this enzyme class [1].

Lipophilic Probe in Cellular Target Engagement Assays

The significant molecular weight and lipophilicity advantage over the N-methyl analog (MW 361.437 vs 285.34 g/mol) makes this compound suitable as a tool to interrogate hydrophobic binding pockets. Its use ensures that the size and shape of the benzyl group are fully represented, avoiding false negatives in cellular thermal shift assays (CETSA) or BRET-based target engagement studies .

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